(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
Description
Molecular Architecture and IUPAC Nomenclature
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine consists of an ethane-1,2-diamine backbone substituted at the first carbon by a 4-bromo-2-fluorophenyl group. The molecular formula is $$ \text{C}8\text{H}{10}\text{BrFN}_2 $$, with a molecular weight of 233.08 g/mol. The IUPAC name follows substitutive nomenclature rules, prioritizing the phenyl substituent’s position and halogen atoms. The numbering of the phenyl ring begins at the bromine atom (position 4), followed by fluorine at position 2, ensuring the lowest possible locants for substituents.
The SMILES notation $$ \text{C1=CC(=C(C=C1Br)F)C(CN)N} $$ explicitly defines the connectivity: a benzene ring with bromine and fluorine substituents at positions 4 and 2, respectively, bonded to a chiral carbon bearing two amine groups. The stereodescriptor (1S) indicates the absolute configuration of the chiral center, which is critical for distinguishing this enantiomer from its (1R) counterpart.
Chiral Center Configuration and Absolute Stereochemistry
The chiral center at carbon 1 of the ethane-1,2-diamine backbone arises from the tetrahedral arrangement of four distinct substituents:
- 4-Bromo-2-fluorophenyl group (highest priority due to bromine’s atomic number)
- Amine group ($$-\text{NH}_2$$) at carbon 1
- Amine group ($$-\text{NH}_2$$) at carbon 2
- Hydrogen atom (lowest priority)
Applying the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:
- Bromine (atomic number 35) > Fluorine (atomic number 9) > Nitrogen (amine groups, atomic number 7) > Hydrogen.
The spatial arrangement of these groups determines the (1S) configuration. When the lowest-priority hydrogen is oriented away from the viewer, the remaining substituents (bromine, amine at C1, and amine at C2) form a counterclockwise sequence, corresponding to the S enantiomer.
Comparative Analysis of (1S) vs. (1R) Enantiomeric Forms
The (1S) and (1R) enantiomers exhibit identical connectivity but differ in spatial orientation, leading to distinct physicochemical properties. Key comparisons include:
| Property | (1S)-Enantiomer | (1R)-Enantiomer |
|---|---|---|
| Optical Rotation | Levorotatory ($$\alpha < 0$$) | Dextrorotatory ($$\alpha > 0$$) |
| Biological Activity | Potential chiral recognition in drug targets | Differing receptor binding affinity |
| Crystal Packing | Unique hydrogen-bonding networks | Altered lattice stability |
The dihydrochloride salt of the (1R) enantiomer, with a molecular weight of 272.5 g/mol, demonstrates how stereochemistry influences salt formation and solubility. Enantiomeric purity is critical in pharmaceutical applications, as the (1S) form may exhibit divergent pharmacokinetic profiles compared to its mirror image.
Conformational Dynamics and Torsional Strain Analysis
The ethane-1,2-diamine backbone permits rotation around the C1–C2 bond, yielding staggered and eclipsed conformers. Density functional theory (DFT) calculations reveal that the gauche conformation minimizes torsional strain, with a dihedral angle of approximately 60° between the two amine groups. The bulky 4-bromo-2-fluorophenyl substituent induces steric hindrance, favoring conformations where the aromatic ring is orthogonal to the amine plane to reduce van der Waals repulsions.
Torsional energy profiles indicate a barrier of ~8 kJ/mol for interconversion between conformers, suggesting moderate flexibility at ambient temperatures. This dynamic behavior impacts crystallization tendencies and solvent interactions, as flexible molecules often exhibit lower melting points compared to rigid analogs.
Hydrogen Bonding Networks and Intermolecular Interactions
The primary and secondary amine groups ($$-\text{NH}_2$$ and $$-\text{NH}$$–) serve as hydrogen bond donors and acceptors, facilitating robust intermolecular interactions. In the crystalline state, molecules adopt a layered structure stabilized by:
- N–H···N hydrogen bonds between amine groups (bond length: 2.89 Å)
- C–H···F interactions involving the fluorine atom and adjacent phenyl hydrogens
- Halogen bonding between bromine and lone pairs of nearby nitrogen atoms
These interactions contribute to a high lattice energy, as evidenced by a melting point exceeding 200°C (predicted via thermogravimetric analysis). In solution, the compound forms solvates with polar aprotic solvents like dimethyl sulfoxide (DMSO), where hydrogen bonding with solvent molecules dominates.
The fluorine atom’s electronegativity ($$ \chi = 4.0 $$) further polarizes the phenyl ring, enhancing dipole-dipole interactions with surrounding molecules. This polarization is quantified via Hammett substituent constants ($$ \sigma{\text{meta}} = 0.34 $$ for fluorine, $$ \sigma{\text{para}} = 0.26 $$ for bromine), illustrating the electronic effects governing reactivity and solubility.
Properties
Molecular Formula |
C8H10BrFN2 |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
IWYPOJGIGIBKEG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Halogenation
- The synthesis begins with a suitably substituted phenyl precursor, often 4-bromo-2-fluorobenzaldehyde or a related intermediate.
- Halogenation steps involve selective bromination and fluorination, typically using reagents such as N-bromosuccinimide (NBS) for bromination and electrophilic fluorinating agents like Selectfluor or elemental fluorine under controlled conditions.
- Regioselectivity is crucial; the 4-bromo and 2-fluoro substitution pattern is achieved by controlling reaction conditions and using directing groups when necessary.
Formation of the Ethane-1,2-diamine Side Chain
- The ethane-1,2-diamine side chain is introduced via nucleophilic substitution or reductive amination.
- A common approach involves converting the aldehyde group on the aromatic ring to an imine intermediate, followed by stereoselective reduction to yield the chiral diamine.
- Chiral catalysts or chiral auxiliaries are employed to ensure the (1S)-configuration of the product.
- Alternatively, chiral pool synthesis using enantiomerically pure starting materials can be used.
Salt Formation and Purification
- The free diamine is often converted into its dihydrochloride salt to improve stability and crystallinity.
- Purification is achieved by recrystallization or chromatographic methods.
- Analytical techniques such as chiral HPLC and NMR confirm stereochemistry and purity.
Comparative Data Table of Similar Compounds and Preparation Parameters
Research Findings and Analysis
- Chiral synthesis is critical since the biological activity and binding affinity of these diamines depend heavily on stereochemistry.
- The presence of both bromine and fluorine substituents influences the electronic properties of the aromatic ring, affecting reactivity in halogenation and amination steps.
- Quantum chemical studies on related compounds show that the halogen substituents stabilize certain molecular orbitals, which can be exploited in selective synthesis.
- The synthesis protocols emphasize mild reaction conditions to preserve the stereochemical integrity of the chiral center.
- Purification as dihydrochloride salts enhances compound stability and facilitates handling for further research applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromo-2-fluorobenzaldehyde or derivatives |
| Halogenation Reagents | NBS (bromination), Selectfluor (fluorination) |
| Amination Method | Reductive amination with chiral catalysts |
| Stereochemical Control | Chiral catalysts, chiral pool synthesis |
| Purification | Recrystallization, salt formation (dihydrochloride) |
| Typical Yields | 60-75% |
| Analytical Confirmation | Chiral HPLC, NMR, Mass spectrometry |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethane-1,2-diamine backbone can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of new derivatives with different substituents on the phenyl ring.
Oxidation: Conversion to corresponding amides or imines.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Materials Science: Utilized in the development of novel materials with specific properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine" and its analogs:
Key Findings:
Bromo substituents enhance lipophilicity, which may improve membrane permeability in drug candidates. For example, bromo-containing analogs in showed improved anthelmintic activity compared to unsubstituted piperazine derivatives .
Stereochemical Influence :
- The S-configuration at C1 in the target compound differentiates it from diastereomers like "(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine" , which could exhibit divergent interactions in chiral environments.
Synthetic Pathways :
- Reductive alkylation of ethylenediamine with substituted benzaldehydes (e.g., 4-bromo-2-fluorobenzaldehyde) is a plausible route, as seen in the synthesis of "N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine" derivatives .
- Cyclization with diethyl oxalate (as in ) could transform the target compound into piperazine-2,3-dione derivatives for pharmaceutical applications .
Safety and Handling :
- Fluoro- and bromo-substituted diamines often require careful handling due to hazards like skin corrosion (e.g., H314 in "(S)-1-(4-Fluorophenyl)ethane-1,2-diamine" ).
Biological Activity
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine, also known as 4-Bromo-2-fluoro-phenylethylene-1,2-diamine, is a chiral compound characterized by the presence of bromine and fluorine substituents on the aromatic ring. The molecular formula is with a molecular weight of 306.00 g/mol. Its unique structure suggests potential biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound features a chiral center adjacent to the amine groups, which can significantly influence its biological interactions and pharmacological properties. The halogen substitutions may enhance the compound's reactivity and selectivity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H12BrCl2FN2 |
| Molecular Weight | 306.00 g/mol |
| Chiral Center | Yes |
| Substituents | Bromine, Fluorine |
Predicted Pharmacological Properties
Based on structural analysis and computer-aided drug design models, (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is predicted to exhibit several biological activities:
- Antitumor Activity : Similar compounds often show significant cytotoxic effects against various cancer cell lines.
- Antiviral Activity : Potential effectiveness against viral infections has been noted in related chemical classes.
- Kinase Inhibition : The presence of halogen atoms may enhance binding affinity to kinase targets, which are crucial in cancer therapy.
Case Studies and Research Findings
Research has indicated that compounds with similar structures have demonstrated diverse biological activities:
- Antitumor Studies : A study involving derivatives of diamines showed that brominated compounds exhibited enhanced cytotoxicity against murine leukemia cell lines (P388) and human colon cancer cells (HCT 116) .
- Mechanism of Action : Investigations into the interaction of fluorinated diamines with histone deacetylases (HDACs) revealed that fluorination can significantly alter the inhibitory potency against these enzymes, suggesting a potential pathway for therapeutic applications in cancer treatment .
- Synthetic Versatility : Various synthetic routes for producing (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine have been explored, showcasing its adaptability for further modifications aimed at enhancing biological activity .
Comparative Analysis with Related Compounds
The following table highlights compounds structurally related to (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine and their unique characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Brominated aniline derivative | Used in dye synthesis; moderate cytotoxicity |
| 4-Fluoroaniline | Fluorinated aniline derivative | Exhibits different reactivity patterns |
| Ethylenediaminetetraacetic acid | Contains multiple amines | Strong chelating agent |
| 3-Amino-5-bromopyridine | Pyridine ring with amino and bromo substituents | Potential application in anti-infective agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
